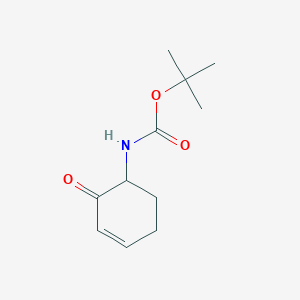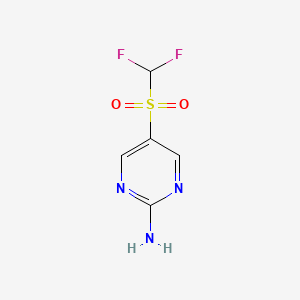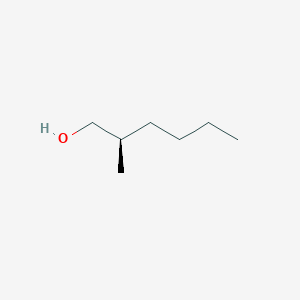
(R)-2-Methyl-1-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Methylhexan-1-ol: is an organic compound belonging to the class of alcohols. It is a chiral molecule with the molecular formula C7H16O. The compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methyl group (-CH3) substituent on the same carbon. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the hydroxyl group is positioned in a specific three-dimensional orientation.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2R)-2-Methylhexan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-methylhexan-2-one with a Grignard reagent such as methylmagnesium bromide in an ether solvent. The reaction is followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 2-methylhexan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, producing (2R)-2-Methylhexan-1-ol.
Industrial Production Methods: Industrial production of (2R)-2-Methylhexan-1-ol often involves large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion of ketones to alcohols.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-2-Methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group in (2R)-2-Methylhexan-1-ol can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 2-Methylhexan-2-one or 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Chloro-2-methylhexane.
科学的研究の応用
Chemistry: (2R)-2-Methylhexan-1-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, (2R)-2-Methylhexan-1-ol is used as a reference compound in studies involving chiral recognition and enantioselective processes.
Medicine: The compound is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.
Industry: In the industrial sector, (2R)-2-Methylhexan-1-ol is used as a solvent and an intermediate in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (2R)-2-Methylhexan-1-ol involves its interaction with various molecular targets depending on its application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The stereochemistry of the molecule plays a crucial role in its reactivity and interaction with other chiral molecules.
類似化合物との比較
(2S)-2-Methylhexan-1-ol: The enantiomer of (2R)-2-Methylhexan-1-ol with opposite stereochemistry.
2-Methylhexan-2-ol: A structural isomer with the hydroxyl group on the second carbon but without specific stereochemistry.
Hexan-1-ol: A similar alcohol with a straight-chain structure but without the methyl substituent.
Uniqueness: (2R)-2-Methylhexan-1-ol is unique due to its specific (2R) stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and other isomers. This stereochemistry is crucial in applications requiring chiral purity and specific interactions with biological targets.
特性
分子式 |
C7H16O |
|---|---|
分子量 |
116.20 g/mol |
IUPAC名 |
(2R)-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChIキー |
LCFKURIJYIJNRU-SSDOTTSWSA-N |
異性体SMILES |
CCCC[C@@H](C)CO |
正規SMILES |
CCCCC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



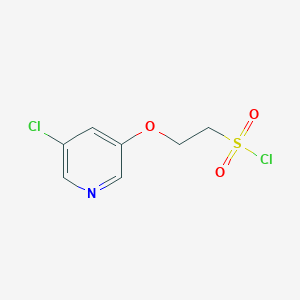

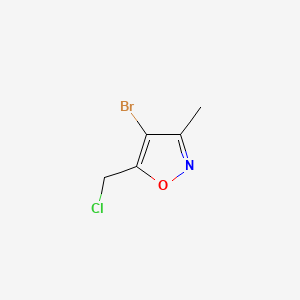
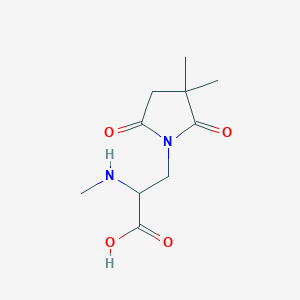
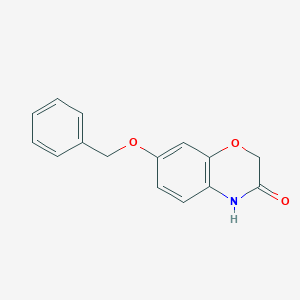
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)

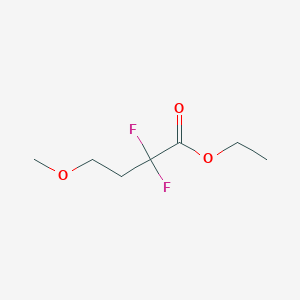
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
